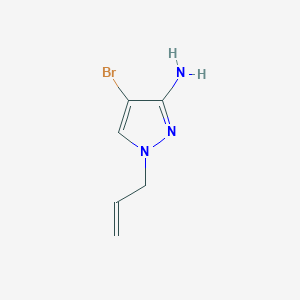
4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine
Vue d'ensemble
Description
4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine is a heterocyclic compound with a molecular formula of C6H7BrN2. It is characterized by the presence of a bromine atom at the 4th position, an allyl group at the 1st position, and an amino group at the 3rd position of the pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine typically involves the bromination of 1-(prop-2-en-1-yl)-1H-pyrazol-3-amine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
the scalability of the synthetic route involving bromination suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Substitution: Formation of 4-azido-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine or 4-thio-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine.
Oxidation: Formation of 1-(prop-2-en-1-yl)-4-bromo-1H-pyrazole-3-carbaldehyde.
Reduction: Formation of 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazoline-3-amine.
Applications De Recherche Scientifique
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Used as a building block in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: Studied for its antimicrobial and anticancer activities, with some derivatives showing promising results in preliminary assays.
Mécanisme D'action
The mechanism of action of 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the allyl group may play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-1H-pyrazole: Lacks the allyl and amino groups, making it less versatile in terms of chemical reactivity.
1-(prop-2-en-1-yl)-1H-pyrazol-3-amine: Lacks the bromine atom, which reduces its potential for substitution reactions.
4-chloro-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Uniqueness
4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine is unique due to the combination of the bromine atom, allyl group, and amino group on the pyrazole ring.
Propriétés
IUPAC Name |
4-bromo-1-prop-2-enylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-2-3-10-4-5(7)6(8)9-10/h2,4H,1,3H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTQUXKEIYKSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


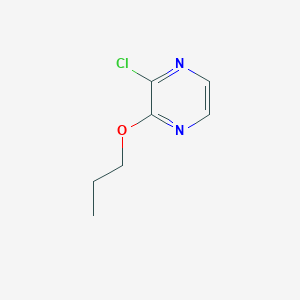

![3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1527242.png)
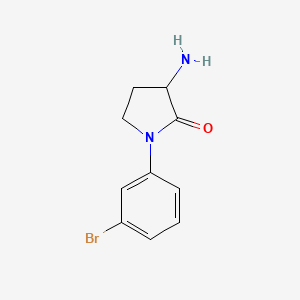
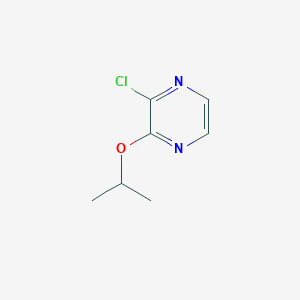
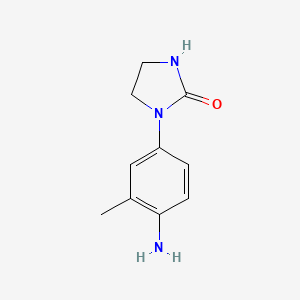
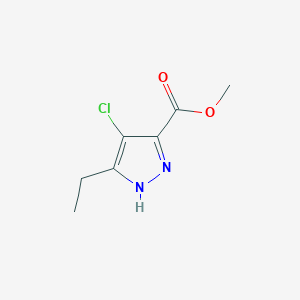
![4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B1527248.png)
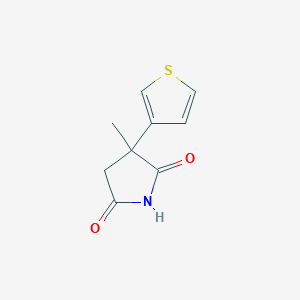
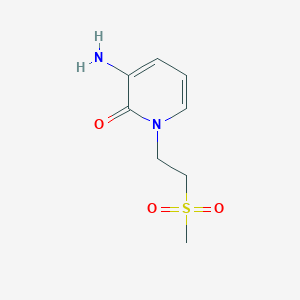
![[1-(Propan-2-yloxy)cyclohexyl]methanamine](/img/structure/B1527252.png)
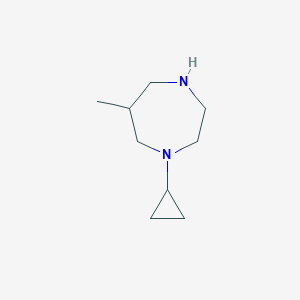
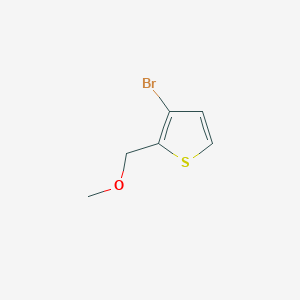
![6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B1527258.png)
